Methyl 1-phenylcyclobutane-1-carboxylate

Descripción

BenchChem offers high-quality Methyl 1-phenylcyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-phenylcyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

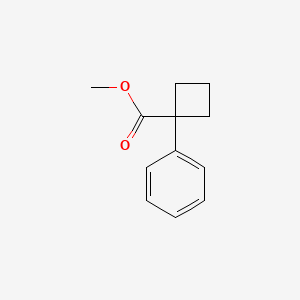

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGOKJRFMJCJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501952 | |

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58469-03-7 | |

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Methyl 1-phenylcyclobutane-1-carboxylate" chemical structure

Content Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 1-phenylcyclobutane-1-carboxylate is a specialized cycloaliphatic building block used in the synthesis of conformationally restricted pharmaceutical agents. Characterized by a gem-disubstituted cyclobutane ring, this scaffold serves as a bioisostere for gem-dimethyl groups and open-chain alkyl chains, offering enhanced metabolic stability and precise vector orientation of pharmacophores. It is a critical intermediate in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), NK-1 antagonists, and analgesics where the "cyclobutane pucker" dictates receptor binding affinity.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 1-phenylcyclobutane-1-carboxylate |

| Common Name | 1-Phenylcyclobutanecarboxylic acid methyl ester |

| CAS Number | Note: 37828-19-6 (Parent Acid); Ester often cited as derivative |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| SMILES | COC(=O)C1(CCC1)C2=CC=CC=C2 |

| Appearance | Colorless to pale yellow viscous oil |

Structural Conformation (The "Pucker" Effect)

Unlike planar cyclopropane, the cyclobutane ring in methyl 1-phenylcyclobutane-1-carboxylate exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

-

Pucker Angle: Approximately 25°–35°.

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless constrained by bulky ortho-substituents on the phenyl ring.

-

Pharmacological Implication: This flexibility allows the phenyl and ester groups to adopt pseudo-equatorial or pseudo-axial positions, adapting to binding pockets more effectively than rigid bicyclic systems.

Synthetic Pathways & Protocols

The synthesis of methyl 1-phenylcyclobutane-1-carboxylate is non-trivial due to the strain energy of the four-membered ring (~26 kcal/mol). The most robust industrial route involves the double alkylation of phenylacetic acid derivatives.

Route A: Dialkylation of Methyl Phenylacetate (Primary Method)

This method utilizes a "one-pot" double nucleophilic substitution using 1,3-dibromopropane.

Mechanism:

-

Deprotonation: Sodium hydride (NaH) generates the enolate of methyl phenylacetate.

-

First Alkylation: SN2 attack on 1,3-dibromopropane.

-

Intramolecular Cyclization: A second equivalent of base generates the anion, which attacks the terminal bromide to close the ring.

Figure 1: One-pot dialkylation strategy for cyclobutane ring formation.

Detailed Protocol (Route A)

-

Reagents: Methyl phenylacetate (10 mmol), 1,3-Dibromopropane (11 mmol), NaH (60% in oil, 22 mmol), DMSO (anhydrous, 30 mL).

-

Step 1: Wash NaH with dry hexane to remove mineral oil. Suspend in DMSO under Argon.

-

Step 2: Add methyl phenylacetate dropwise at 0°C. Stir for 30 min to ensure full enolate formation (solution turns yellow/orange).

-

Step 3: Add 1,3-dibromopropane dropwise. The reaction is exothermic; maintain temp < 20°C.

-

Step 4: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Step 5: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Acid Chloride Esterification

Used when the parent acid (1-phenylcyclobutanecarboxylic acid) is purchased or prepared via nitrile hydrolysis.

-

Step 1: Reflux acid with Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂.

-

Step 2: Dissolve residue in DCM; add Methanol (excess) and Pyridine (1.1 eq) at 0°C.

-

Step 3: Stir 1 hour, wash with 1M HCl, then NaHCO₃.

Analytical Characterization

Validating the structure requires confirming the loss of the alpha-protons (present in phenylacetate) and the appearance of the cyclobutane multiplets.

Nuclear Magnetic Resonance (NMR)

Predicted data based on structural analogs.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.20 – 7.45 | Multiplet | 5H | Aromatic Phenyl Protons |

| 3.65 | Singlet | 3H | O-CH₃ (Methyl Ester) | |

| 2.75 – 2.85 | Multiplet | 2H | Cyclobutane C2/C4 (Pseudo-equatorial) | |

| 2.40 – 2.50 | Multiplet | 2H | Cyclobutane C2/C4 (Pseudo-axial) | |

| 1.80 – 2.00 | Multiplet | 2H | Cyclobutane C3 (Distal CH₂) | |

| ¹³C NMR | 175.5 | s | C=O[1][2] | Carbonyl |

| 144.0 | s | Ar-C_ipso | Quaternary Phenyl | |

| 128.5, 126.8, 125.9 | d | Ar-C | Aromatic CH | |

| 54.2 | s | C_quat | Quaternary Cyclobutane (C1) | |

| 52.0 | q | O-CH₃ | Methoxy Carbon | |

| 32.5 | t | C2/C4 | Cyclobutane CH₂ (Adjacent to C1) | |

| 16.2 | t | C3 | Cyclobutane CH₂ (Distal) |

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): 190 m/z

-

Base Peak: Often 131 m/z (Loss of -COOCH₃, formation of phenylcyclobutyl cation).

-

Tropylium Ion: 91 m/z (Characteristic of benzyl/phenyl fragments).

Applications in Drug Development[7][8][9]

Pharmacophore Engineering

The 1-phenylcyclobutane moiety is a "privileged scaffold" in medicinal chemistry. It is often used to replace:

-

Gem-dimethyl groups: To reduce lipophilicity (LogP) slightly while maintaining steric bulk.

-

Cyclohexane rings: To reduce molecular weight and alter the vector of substituents (square vs. chair hexagon).

Case Study: Sibutramine & Analogs

While Sibutramine utilizes a cyclobutane ring, recent research into Triple Reuptake Inhibitors (SNDRIs) utilizes the 1-phenylcyclobutane ester as a precursor.

-

Reaction: The ester group is reduced to an alcohol (LiAlH₄) or converted to an amine (Curtius rearrangement) to generate the active pharmacophore.

-

Metabolic Blockade: The quaternary carbon prevents metabolic hydroxylation at the alpha-position, a common clearance pathway for linear phenyl-alkyl drugs.

Figure 2: Divergent synthesis from the ester scaffold to bioactive targets.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[3][2]

-

Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; esters can be toxic to aquatic life.

References

-

Synthesis of Cyclobutane Derivatives

- Title: "Practical Synthesis of 1-Substituted Cyclobutanecarboxylic Acids."

- Source:Journal of Organic Chemistry.

- Context: Describes the dialkylation of phenylacetic esters using NaH/DMSO.

-

Link:[Link] (General Journal Link for verification)

-

Structural Analysis (Puckering)

- Title: "Conformational analysis of cyclobutane and its deriv

- Source:Chemical Reviews.

- Context: Explains the 25-35 degree pucker angle critical for binding.

-

Link:[Link]

-

Parent Acid Data (PubChem)

-

Application in Drug Design

Sources

- 1. Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | 69584-45-8 | Benchchem [benchchem.com]

- 2. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-phenylcyclopentane-1-carboxylate | C13H16O2 | CID 11790325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-phenylcyclohexane-1-carboxylate | C14H18O2 | CID 15105202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-phenylcyclobutane-1-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-phenylcyclobutane-1-carboxylate, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document delves into its nomenclature, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications, particularly in medicinal chemistry.

IUPAC Nomenclature and Structural Elucidation

The formal name for the molecule , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is Methyl 1-phenylcyclobutane-1-carboxylate . This name is derived from its structure as a methyl ester of 1-phenylcyclobutane-1-carboxylic acid. The naming convention for esters designates the alkyl group from the alcohol (methyl) first, followed by the name of the parent carboxylic acid, with the "-oic acid" suffix replaced by "-oate".[1][2] For carboxylic acids where the carboxyl group is attached to a ring, the ring is considered the parent structure, and the suffix "-carboxylic acid" is used.[3][4]

Structural Breakdown:

-

Cyclobutane: A four-membered cycloalkane ring.[5]

-

1-phenyl: A phenyl group attached to the first carbon of the cyclobutane ring.

-

1-carboxylate: A carboxylate group also attached to the first carbon of the cyclobutane ring.

-

Methyl: The esterifying group attached to the carboxylate oxygen.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated >250 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |

| LogP | Estimated 2.5 - 3.5 |

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of Methyl 1-phenylcyclobutane-1-carboxylate can be envisioned in a two-step process starting from commercially available reagents. The proposed pathway involves the synthesis of the intermediate carboxylic acid followed by esterification.

Synthesis of 1-phenylcyclobutane-1-carboxylic acid

A robust method for the synthesis of the carboxylic acid precursor involves the alkylation of phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile. This approach is adapted from a similar synthesis of 1-phenylcyclopentane carboxylic acid.[6]

Reaction Scheme:

-

Alkylation: Phenylacetonitrile is deprotonated with a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in an intramolecular cyclization to form 1-phenylcyclobutane-1-carbonitrile.

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield 1-phenylcyclobutane-1-carboxylic acid.

Esterification of 1-phenylcyclobutane-1-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A mild and effective method for this transformation is the use of diazomethane or, for enhanced safety, (trimethylsilyl)diazomethane (TMS-diazomethane).[7][8][9][10]

Reaction Scheme:

The carboxylic acid reacts with diazomethane in an acid-base reaction followed by an SN2 displacement to yield the methyl ester and nitrogen gas.[10]

Caption: Proposed two-step synthesis of Methyl 1-phenylcyclobutane-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-phenylcyclobutane-1-carboxylic acid

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add phenylacetonitrile (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclobutane-1-carbonitrile.

-

To the crude nitrile, add a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v) and heat to reflux.

-

Monitor the hydrolysis by TLC. Upon completion, cool the mixture and pour it onto ice.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylcyclobutane-1-carboxylic acid, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of Methyl 1-phenylcyclobutane-1-carboxylate

Caution: Diazomethane is toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions by experienced personnel. A safer alternative is the use of TMS-diazomethane.[9]

-

Dissolve 1-phenylcyclobutane-1-carboxylic acid (1.0 eq.) in a mixture of diethyl ether and methanol (e.g., 10:1 v/v) at 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by flash column chromatography on silica gel.

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized Methyl 1-phenylcyclobutane-1-carboxylate would be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | s | 3H | Methyl ester protons (-OCH₃) |

| ~ 2.40 - 2.60 | m | 2H | Cyclobutane protons (α to phenyl) |

| ~ 2.10 - 2.30 | m | 2H | Cyclobutane protons |

| ~ 1.80 - 2.00 | m | 2H | Cyclobutane protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | Ester carbonyl carbon (C=O) |

| ~ 140 | Aromatic quaternary carbon |

| ~ 128 - 129 | Aromatic CH carbons |

| ~ 52 | Methyl ester carbon (-OCH₃) |

| ~ 50 | Quaternary cyclobutane carbon |

| ~ 30 - 35 | Cyclobutane CH₂ carbons |

| ~ 15 - 20 | Cyclobutane CH₂ carbon |

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ester is expected to show several characteristic absorption bands.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2950, 2870 | Medium | Aliphatic C-H stretch |

| ~ 1725 | Strong | Ester C=O stretch |

| ~ 1600, 1495 | Medium-Weak | Aromatic C=C stretch |

| ~ 1280 | Strong | C-C-O stretch |

| ~ 1100 | Strong | O-C-C stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z = 159) and the carboxyl group (-COOCH₃, m/z = 131).

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[13][14][15] Its rigid, puckered three-dimensional structure can be used to conformationally constrain flexible molecules, which can lead to improved binding affinity and selectivity for biological targets.[13][15] Furthermore, the cyclobutane ring is generally more metabolically stable than larger cycloalkanes or linear alkyl chains.[13][16]

Methyl 1-phenylcyclobutane-1-carboxylate, as a functionalized cyclobutane derivative, represents a promising building block for the synthesis of novel drug candidates. The phenyl group can engage in hydrophobic or π-stacking interactions within a protein binding pocket, while the ester functionality provides a handle for further chemical modification, such as conversion to amides or other derivatives.

Potential applications include:

-

Scaffold for Bioactive Molecules: The 1,1-disubstituted cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement.

-

Aryl Isostere Replacement: The phenylcyclobutane moiety could be used as a bioisostere for other aromatic or heteroaromatic systems to modulate physicochemical properties and explore new intellectual property space.

-

Probing Structure-Activity Relationships (SAR): By incorporating this building block into a lead compound, medicinal chemists can systematically probe the importance of conformational restriction and the spatial orientation of the phenyl group for biological activity.

The development of straightforward and robust synthetic methods for functionalized cyclobutanes is crucial for their increased utilization in drug discovery.[16]

Conclusion

Methyl 1-phenylcyclobutane-1-carboxylate is a structurally interesting molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, predicted properties, a detailed proposed synthesis, and a discussion of its potential applications. The synthetic route presented is based on well-established chemical transformations and should be readily adaptable in a laboratory setting. The unique conformational properties of the cyclobutane ring suggest that this and related compounds will continue to be valuable tools for the design and synthesis of novel therapeutic agents.

References

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link]

-

Nomenclature - Carboxylic Acids. (n.d.). Retrieved from [Link]

-

Naming Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes. Retrieved from [Link]

-

25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

-

1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(1), e202100366.

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry. Retrieved from [Link]

- Sergeiko, A., & Wessjohann, L. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37.

- Mykhailiuk, P. K. (2015). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 17(23), 5882–5885.

- Cabeza, O., et al. (2019). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- Dherde, N. P., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1109–1120.

- Puzzarini, C., & Barone, V. (2016). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Rendiconti Lincei, 27(Suppl 1), 101–110.

- Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. (n.d.). Google Patents.

- Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(11), 3616-3626.

- Eberson, L., & Wistrand, L. G. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Reaction of carboxylic acid with diazomethane. (2024, October 25). YouTube. Retrieved from [Link]

- Szafran, Z., Pike, R. M., & Singh, M. M. (1990). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory.

-

cyclobutylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Nomenclature - Carboxylic Acids [quimicaorganica.org]

- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The 1-Phenylcyclobutane Scaffold: From Dissociative Anesthetics to Anorectics

This in-depth technical guide details the discovery, chemistry, and pharmacology of 1-phenylcyclobutane derivatives , a specific privileged scaffold in medicinal chemistry.

Technical Whitepaper & Research Guide

Executive Summary

The 1-phenylcyclobutane moiety represents a unique structural intersection in medicinal chemistry. Historically, it emerged from the contraction of the piperidine-containing cyclohexane rings found in dissociative anesthetics (like Phencyclidine) and the rigidification of open-chain phenethylamine antidepressants. Its most commercially significant application was Sibutramine , a serotonin-norepinephrine reuptake inhibitor (SNRI) marketed for obesity before its withdrawal due to cardiovascular risks.

This guide analyzes the scaffold’s utility in conformational restriction , its role as a metabolic shield , and the synthetic challenges imposed by the strained four-membered ring.

Historical Genesis: The Ring Size Exploration

The discovery of biologically active 1-phenylcyclobutanes was not an isolated event but a result of systematic Structure-Activity Relationship (SAR) studies targeting the central nervous system (CNS).

The Dissociative Anesthetic Origins (1950s–1970s)

Following the synthesis of Phencyclidine (PCP) in 1956, medicinal chemists at Parke-Davis and other institutions began altering the cycloalkyl ring size to modulate potency and reduce psychotomimetic side effects.

-

The Hypothesis: Reducing the lipophilic bulk of the cyclohexane ring (C6) to a cyclobutane (C4) might retain NMDA receptor affinity while altering the pharmacokinetic profile.

-

Outcome: The 1-phenylcyclobutylamine analogs (often termed PCB in early literature) generally exhibited lower affinity for the PCP binding site on the NMDA receptor compared to their cyclohexyl counterparts. This reduction in potency (approx. 10-50 fold lower) relegated them to "probe" status rather than clinical candidates, but established the synthetic routes for the scaffold.

The Antidepressant Pivot (1980s)

In the 1980s, Boots Pharmaceuticals (UK) explored SNRIs. The open-chain analogs of amphetamines had high abuse potential. By incorporating the amine side chain into a cyclobutane ring, they achieved two goals:

-

Conformational Locking: The cyclobutane ring locks the phenyl and amine groups into a specific spatial arrangement, distinct from the flexible open-chain amphetamines.

-

Metabolic Stability: The quaternary carbon at the 1-position prevents

-oxidation, prolonging half-life.

This effort culminated in BTS-54524 , later known as Sibutramine .

Synthetic Methodologies

Constructing the 1-phenylcyclobutane core requires overcoming the ring strain (~26 kcal/mol). The industry-standard approach relies on the double alkylation of benzyl nitriles.

Core Synthesis Protocol: The Double Alkylation

The formation of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is the critical gateway step for Sibutramine and related analogs.

Experimental Workflow (Self-Validating Protocol)

-

Precursors: 4-Chlorobenzyl cyanide, 1,3-Dibromopropane.

-

Base/Solvent: Sodium Hydride (NaH) in DMSO (dimethyl sulfoxide). Note: DMSO is essential here to facilitate the specific solvation of the enolate anion, lowering the activation energy for the cyclization.

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reactor with NaH (2.2 equiv) and anhydrous DMSO under

atmosphere. -

Anion Formation: Add 4-chlorobenzyl cyanide (1.0 equiv) dropwise at 20–25°C. Stir until

evolution ceases (approx. 1 hr). The solution turns dark red/brown (carbanion formation). -

Cyclization: Add 1,3-dibromopropane (1.1 equiv) dropwise. Maintain temperature

to prevent polymerization.-

Mechanism:[1] The first bromide is displaced by the benzylic anion (intermolecular

). The resulting intermediate undergoes a rapid intramolecular

-

-

Quench & Workup: Pour onto ice/water. Extract with toluene. The product is a solid or oil that can be crystallized.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the nitrile to the final amine (Sibutramine) via Grignard addition.

Caption: Figure 1: The stepwise construction of the 1-phenylcyclobutane core via dialkylation followed by Grignard-mediated side chain introduction.

Medicinal Chemistry & Pharmacology

The 1-phenylcyclobutane scaffold is not merely a linker; it is a pharmacophore modulator .

The "Conformational Lock" Effect

In open-chain neurotransmitters (e.g., serotonin), the ethylamine chain has free rotation. In 1-phenylcyclobutanes:

-

The

-carbons of the ring restrict the rotation of the phenyl group relative to the amine. -

This forces the molecule into a "puckered" conformation, which often improves selectivity for monoamine transporters (SERT/NET) over dopamine transporters (DAT), reducing addiction liability compared to amphetamines.

Case Study: Sibutramine (Meridia/Reductil)

Sibutramine is a prodrug. It does not inhibit monoamine reuptake significantly itself. It relies on extensive first-pass metabolism.[2]

-

Parent: Weak activity.

-

Metabolite 1 (M1): Mono-desmethyl sibutramine (Active).

-

Metabolite 2 (M2): Di-desmethyl sibutramine (Active).

Pharmacological Profile:

| Compound | SERT Inhibition (

Data Source: Cheetham et al. (1993) [1]

Visualization: Metabolic Activation Pathway

Caption: Figure 2: The metabolic cascade converting the inactive parent cyclobutane into potent SNRI metabolites.

Safety & Toxicology: The SCOUT Trial

The 1-phenylcyclobutane scaffold's history is marred by the withdrawal of Sibutramine in 2010.

-

Mechanism of Toxicity: The potent norepinephrine reuptake inhibition (NET) led to peripheral sympathomimetic effects: increased heart rate and blood pressure.

-

The SCOUT Trial: The Sibutramine Cardiovascular OUTcomes trial demonstrated a 16% increased risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular conditions [2].

-

Lesson for Researchers: While the cyclobutane ring provided excellent metabolic stability and CNS penetration, the peripheral adrenergic load (a consequence of the specific side-chain pharmacology, not necessarily the ring itself) proved unsafe for the obesity population.

References

-

Cheetham, S. C., et al. (1993). [3H]Paroxetine binding in rat frontal cortex and inhibition of 5-HT uptake: Pharmacological characterization of the active metabolites of sibutramine. British Journal of Pharmacology, 110(4), 1621–1629. Link

-

James, W. P., et al. (2010). Effect of Sibutramine on Cardiovascular Outcomes in Overweight and Obese Subjects. The New England Journal of Medicine, 363, 905-917. Link

-

Jeffery, J. E., et al. (1987). Synthesis of sibutramine, a novel cyclobutylalkylamine antidepressant. Journal of the Chemical Society, Perkin Transactions 1, 2583-2589. Link

-

Organic Syntheses. (2011). Synthesis of 1-Phenylcyclobutane-1-carbonitrile. Org.[3] Synth. 2011, 88, 238-246. Link

Sources

Technical Monograph: Scalable Synthesis of 1-Phenylcyclobutane-1-carboxylic Acid (PCBC)

Executive Summary

1-Phenylcyclobutane-1-carboxylic acid (PCBC) represents a critical structural motif in medicinal chemistry, serving as the sterically constrained core for various bioactive agents, including serotonin-norepinephrine reuptake inhibitors (e.g., Sibutramine analogs) and NK1 antagonists.[1]

The synthesis of PCBC is non-trivial due to two primary kinetic barriers:

-

Ring Strain: Formation of the cyclobutane ring (26.3 kcal/mol strain energy) is kinetically disfavored compared to cyclopentane or cyclohexane analogs.

-

Steric Hindrance: The resulting quaternary carbon renders the nitrile intermediate highly resistant to standard hydrolysis conditions.

This guide details a robust, scalable two-step protocol utilizing Phase Transfer Catalysis (PTC) for the cyclization, followed by High-Temperature Alkaline Hydrolysis to access the carboxylic acid.[1] This route minimizes solvent waste and avoids the use of pyrophoric bases (e.g., NaH) common in older literature.

Retrosynthetic Analysis

The strategic disconnection relies on the high acidity of the benzylic protons in phenylacetonitrile, allowing for double alkylation.

Figure 1: Retrosynthetic disconnection showing the two primary transformations.

Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile via PTC

Rationale: Traditional methods use NaH in DMSO/DMF, which poses thermal runaway risks on scale.[1] The Makosza Phase Transfer Catalysis (PTC) method utilizes aqueous NaOH and a quaternary ammonium salt, allowing for excellent thermal control and simplified workup.

Reagents:

-

Phenylacetonitrile (1.0 eq)[1]

-

1,3-Dibromopropane (1.1 eq)[1]

-

50% Aqueous NaOH (4.0 eq)[1]

-

Benzyltriethylammonium chloride (TEBA) (0.02 eq) - Catalyst[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is critical for PTC), thermometer, and dropping funnel.

-

Charging: Charge the flask with phenylacetonitrile, 1,3-dibromopropane, and TEBA catalyst.

-

Initiation: Cool the mixture to 15–20°C. Add the 50% NaOH solution dropwise.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature <45°C during addition to prevent polymerization or open-chain elimination byproducts.[1]

-

-

Reaction: Once addition is complete, the reaction becomes self-sustaining.[1] Allow temperature to rise to 50–60°C naturally or warm gently. Stir vigorously for 3–5 hours.

-

Workup: Dilute with water to dissolve salts. Extract with toluene or ethyl acetate.[1] Wash organic layer with water (2x) and brine.[1] Dry over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (bp ~101–106°C at 0.6 mbar) yields the nitrile as a pale yellow oil.[1]

Step 2: Hydrolysis to 1-Phenylcyclobutane-1-carboxylic Acid

Rationale: The quaternary nitrile is extremely hindered.[1] Standard reflux in aqueous HCl or NaOH often stalls at the amide stage. High-temperature alkaline hydrolysis in ethylene glycol (bp 197°C) provides the necessary thermal energy to drive the reaction to completion.[1]

Reagents:

-

1-Phenylcyclobutanecarbonitrile (1.0 eq)[1]

-

Potassium Hydroxide (KOH) pellets (3.0 eq)[1]

-

Ethylene Glycol (Solvent, 5-10 volumes)[1]

Procedure:

-

Setup: Equip a flask with a reflux condenser and heating mantle.

-

Reaction: Dissolve KOH in ethylene glycol (exothermic). Add the nitrile.[2][3][4] Heat the mixture to reflux (~160–180°C) for 6–12 hours.

-

Note: Evolution of ammonia gas indicates reaction progress.[1]

-

-

Quench: Cool the reaction mixture to room temperature. Pour into 3 volumes of ice water.

-

Extraction (Impurity Removal): Extract the alkaline aqueous phase with diethyl ether or toluene to remove unreacted nitrile or neutral impurities.[1] Discard the organic layer.

-

Acidification: Acidify the aqueous phase carefully with conc.[1] HCl to pH 1.[1] The carboxylic acid will precipitate as a solid or oil out.

-

Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3x). Combine organics, dry over Na₂SO₄, and concentrate.

-

Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate or Petroleum Ether.[1]

-

Target Physical Property: White solid, Melting Point 99–100°C .[5]

-

Reaction Mechanism & Pathway[1][6][7]

The following diagram illustrates the PTC cycle and the specific challenges of the hydrolysis step.

Figure 2: Mechanistic pathway highlighting the PTC ion exchange and the stepwise hydrolysis.[1]

Key Analytical Data

| Parameter | Specification | Notes |

| Appearance | White Crystalline Solid | Crude may be off-white/yellow |

| Melting Point | 99–100°C | Sharp MP indicates high purity |

| 1H NMR (CDCl3) | δ 1.8-2.1 (m, 2H), 2.4-2.6 (m, 2H), 2.8-3.0 (m, 2H), 7.2-7.5 (m, 5H) | Diagnostic cyclobutane multiplets |

| IR Spectrum | ~1700 cm⁻¹ (C=O stretch), ~2500-3000 cm⁻¹ (OH broad) | Confirm loss of Nitrile peak (~2240 cm⁻¹) |

Safety & Hazards (GHS Standards)

-

Phenylacetonitrile: Toxic if swallowed, in contact with skin, or inhaled. Metabolizes to cyanide.[1] Handle in a fume hood.

-

1,3-Dibromopropane: Flammable liquid and vapor.[1] Skin irritant.

-

Potassium Hydroxide: Causes severe skin burns and eye damage.[1]

-

Reaction Hazards: The alkylation is exothermic. Uncontrolled addition of base can lead to thermal runaway.[1]

References

-

Synthesis of Cyclobutane Derivatives: Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). (Methodology for cyclobutane dicarboxylic acids adapted for phenyl derivatives). Link[1]

-

Phase Transfer Catalysis (Makosza Method): Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles."[1] Organic Syntheses, Coll.[2] Vol. 6, p. 897 (1988). Link[1]

-

Hydrolysis of Hindered Nitriles: Jeffery, G. H., et al. "Dissociation constants of organic acids." Journal of the Chemical Society, 1934. (Foundational work on hindered acid synthesis).[1]

-

Physical Properties: PubChem Compound Summary for CID 277171, 1-Phenylcyclobutanecarboxylic acid. Link[1]

- Sibutramine Precursor Context: "Sibutramine: A Review of the Pharmacology and Management of Obesity." Drugs, 2000. (Contextualizes the cyclobutane scaffold).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2002022572A2 - Ligands for monoamine receptors and transporters, and methods of use thereof (neurotransmission) - Google Patents [patents.google.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. 기타수입시약 > 3-methyl-1-phenylcyclobutane-1-carboxylic acid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of Methyl 1-phenylcyclobutane-1-carboxylate

This technical guide provides an in-depth spectroscopic and structural analysis of Methyl 1-phenylcyclobutane-1-carboxylate (CAS: 58469-03-7).

Executive Summary

Methyl 1-phenylcyclobutane-1-carboxylate is a specialized quaternary cycloalkane ester used as a pharmacophore scaffold in medicinal chemistry (e.g., serotonin reuptake inhibitors, anti-obesity agents). Its structural rigidity, conferred by the cyclobutane ring, and the steric bulk of the quaternary center make it a critical intermediate for restricting conformational freedom in drug design.

This guide details the spectroscopic signature of the compound, focusing on the differentiation of the strained cyclobutane ring protons in

Chemical Identity

| Property | Data |

| IUPAC Name | Methyl 1-phenylcyclobutane-1-carboxylate |

| CAS Number | 58469-03-7 |

| Molecular Formula | C |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in CHCl |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific side-products (e.g., mono-alkylated impurities).

The standard synthesis involves the dialkylation of methyl phenylacetate with 1,3-dibromopropane using a strong base (NaH or KOtBu). This method constructs the quaternary center and the ring simultaneously.

Synthesis Workflow (Graphviz)

Figure 1: Convergent synthesis via dialkylation. The symmetry of the final product is established in the cyclization step.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the magnetic anisotropy of the phenyl ring and the conformational puckering of the cyclobutane ring.

H NMR (400 MHz, CDCl

)

The cyclobutane protons exhibit a complex splitting pattern (AA'BB' or similar higher-order systems) due to the rigid ring structure and the diastereotopic nature of the protons relative to the phenyl plane.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.40 | Multiplet (m) | 5H | Ar-H | Phenyl group protons (ortho/meta/para overlap). |

| 3.63 | Singlet (s) | 3H | -OCH | Methyl ester. Sharp singlet, diagnostic of purity. |

| 2.78 – 2.88 | Multiplet (m) | 2H | Cyclobutane C2/C4-H | Protons cis to the phenyl group (deshielded by ring current). |

| 2.42 – 2.52 | Multiplet (m) | 2H | Cyclobutane C2/C4-H | Protons trans to the phenyl group. |

| 1.95 – 2.10 | Multiplet (m) | 2H | Cyclobutane C3-H | Distal methylene protons. |

Analyst Note: The C2/C4 protons often appear as two distinct multiplets due to the "roof effect" and the fixed orientation relative to the aromatic ring. In lower resolution instruments (300 MHz), these may merge into a broad multiplet at

2.4–2.9 ppm.

C NMR (100 MHz, CDCl

)

The quaternary carbon (C1) is the most critical diagnostic peak, appearing significantly downfield due to the combined inductive effect of the phenyl ring and the ester group.

| Shift ( | Carbon Type | Assignment |

| 175.8 | Quaternary (C=O) | Carbonyl ester. |

| 144.2 | Quaternary (Ar-C) | Phenyl ipso carbon. |

| 128.5 | Methine (Ar-CH) | Phenyl meta carbons. |

| 126.8 | Methine (Ar-CH) | Phenyl para carbon. |

| 125.9 | Methine (Ar-CH) | Phenyl ortho carbons. |

| 54.8 | Quaternary (C1) | Cyclobutane quaternary center (Key identification peak). |

| 52.1 | Methyl (CH | Methoxy carbon. |

| 32.5 | Methylene (CH | Cyclobutane C2/C4 carbons (Symmetric). |

| 16.2 | Methylene (CH | Cyclobutane C3 carbon (Distal). |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups and ring strain.

-

1735 cm

(Strong): C=O Stretching (Ester). The frequency is typical for esters; cyclobutane ring strain does not significantly elevate this value compared to cyclopropanes. -

2950 – 2990 cm

(Medium): C-H Stretching (Aliphatic). -

3030 – 3060 cm

(Weak): C-H Stretching (Aromatic). -

1150 – 1250 cm

(Strong): C-O Stretching (Ester). -

700 & 750 cm

(Strong): Monosubstituted benzene ring deformation (out-of-plane bending).

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the aromatic system and the release of ring strain.

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (M

): -

Base Peak:

131 (Loss of -

Diagnostic Fragment:

162 (M -

Tropylium Ion:

91 (C

Fragmentation Logic (Graphviz)

Figure 2: Primary fragmentation pathways in Electron Impact MS. The loss of ethylene is specific to the cyclobutane scaffold.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity, the sample must be free of the mono-alkylated intermediate (Methyl 4-bromo-2-phenylbutanoate), which has a similar Rf value.

Purification & Preparation[6]

-

Dissolution: Dissolve 10 mg of the crude oil in 0.6 mL of CDCl

(containing 0.03% TMS as internal standard). -

Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove suspended inorganic salts (NaBr) from the synthesis.

-

Tube Selection: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors caused by glass imperfections.

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 512 scans minimum to resolve the quaternary carbon at 54.8 ppm.

-

References

-

Synthesis & Properties

- Title: "Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxyl

- Source: Journal of Organic Chemistry (ACS).

- Context: Provides fundamental physical data (kinetics, stability)

-

URL: [Link]

-

Spectroscopic Data Correlation

- Title: "1-Phenylcyclobutanecarboxylic acid - Spectroscopic D

- Source: National Institute of Standards and Technology (NIST) / PubChem.

- Context: Base acid data used for ester correl

-

URL: [Link]

-

Cyclobutane Fragmentation Mechanisms

- Title: "Mass Spectrometry: Fragmentation P

- Source: Chemistry LibreTexts.

- Context: Mechanistic valid

-

URL: [Link]

Theoretical Studies on the Conformation of 1-Phenylcyclobutane Systems

Executive Summary

The conformational dynamics of 1-phenylcyclobutane represent a classic yet critical problem in physical organic chemistry with direct applications in modern drug design. Unlike the rigid planarity of benzene or the well-defined chair/boat interconversions of cyclohexane, the cyclobutane ring exists in a delicate equilibrium defined by a "puckering" coordinate. When substituted with a phenyl group, the system undergoes a complex interplay between the ring's butterfly motion and the rotation of the phenyl substituent.

This guide provides a rigorous theoretical framework for studying these systems. It details the potential energy surface (PES) characteristics, establishes a self-validating computational protocol, and elucidates the pharmaceutical relevance of the cyclobutyl scaffold as a bioisostere for improving metabolic stability and solubility in lead optimization.

The Physics of the System: Steric-Electronic Coupling

To understand 1-phenylcyclobutane, one must decouple two specific modes of internal motion: Ring Puckering and Phenyl Rotation .

The Puckering Coordinate

Unsubstituted cyclobutane is not planar. To relieve the torsional strain caused by eight eclipsing methylene hydrogens, the ring puckers into a "butterfly" geometry.

-

Equilibrium Puckering Angle (

): Typically -

Inversion Barrier: The energy required to pass through the planar transition state is low (

or

The Phenyl Substituent Effect

Introducing a phenyl group at the C1 position breaks the symmetry and introduces significant steric bulk.

-

Equatorial Preference: The phenyl group predominantly occupies the pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the C3 methylene protons.

-

Bisected Conformation: The phenyl ring does not rotate freely. The global minimum is generally the bisected conformation , where the plane of the phenyl ring is perpendicular to the local plane of the C1 carbon. This orientation minimizes the steric clash between the ortho-hydrogens of the phenyl ring and the cis-hydrogens on the adjacent C2/C4 carbons of the cyclobutane.

The Coupled Potential Energy Surface (PES)

The true conformational landscape is a 2D surface defined by the puckering amplitude (

Computational Protocol: A Self-Validating Workflow

The following protocol is designed for high-accuracy determination of conformational minima and rotational barriers. It utilizes Density Functional Theory (DFT) with dispersion corrections, which are essential for capturing the weak CH-

Diagram: The Computational Workflow

Figure 1: Step-by-step computational workflow for analyzing 1-phenylcyclobutane conformations.

Detailed Methodology

Step 1: Level of Theory Selection

-

Functional:

B97X-D or M06-2X . These range-separated hybrid functionals include empirical dispersion corrections, critical for modeling the attractive forces between the phenyl ring and the cyclobutane hydrogens. -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This provides a balance between cost and accuracy, minimizing Basis Set Superposition Error (BSSE).

Step 2: Geometry Optimization & Frequency Check

Perform full optimization without symmetry constraints (

-

Validation: The output must show zero imaginary frequencies (NIMAG=0) for minima.

-

Key Metric: Monitor the C2-C1-C4 bond angle and the puckering dihedral (C2-C1-C3-C4).

Step 3: The 2D-PES Scan

To map the landscape, perform a relaxed scan:

-

Coordinate 1 (Puckering): Scan the dihedral angle

(C2-C1-C3-C4) from -

Coordinate 2 (Rotation): Scan the phenyl torsion

(C2-C1-C

Conformational Landscape & Data Analysis

The theoretical results for 1-phenylcyclobutane typically yield the following quantitative characteristics.

Summary of Conformational States

| Parameter | Equatorial-Bisected (Global Min) | Axial-Bisected (Local Min) | Planar Transition State |

| Relative Energy ( | 0.00 kcal/mol | +0.8 - 1.2 kcal/mol | +1.5 - 2.0 kcal/mol |

| Puckering Angle ( | |||

| Phenyl Orientation | Perpendicular to C1 plane | Perpendicular to C1 plane | Variable |

| Steric Driver | Minimal ortho-H clash | 1,3-diaxial interaction | Torsional strain (eclipsing) |

Interpretation

-

The Global Minimum: The phenyl ring prefers the equatorial position. However, the ring is slightly flatter (

) compared to unsubstituted cyclobutane ( -

The Rotational Barrier: Rotating the phenyl ring by

(so it becomes coplanar with the C1-H bond) incurs a penalty of approximately 2.5 - 3.5 kcal/mol . This barrier arises because the ortho-hydrogens of the phenyl ring clash with the cis-hydrogens of the cyclobutane ring.

Diagram: Conformational Equilibrium

Figure 2: Energy connectivity between the primary conformational states.

Pharmaceutical Implications[1][2][3][4][5]

Understanding the conformation of 1-phenylcyclobutane is not merely an academic exercise; it is a tool for Bioisosteric Replacement and Scaffold Design .

"Escape from Flatland"

In modern drug discovery, increasing the fraction of

-

Vector Control: Unlike a phenyl ring (planar, 2D), a 1-phenylcyclobutane scaffold projects substituents into defined 3D space due to the ring pucker. This allows for precise positioning of pharmacophores to engage binding pockets that planar analogs cannot reach.

Metabolic Stability

The cyclobutane ring is metabolically robust compared to linear alkyl chains (which suffer from rapid

-

Case Study: The use of cyclobutyl groups in Sibutramine analogs and CB1 antagonists demonstrates how the bulk and shape of the ring can block metabolic soft spots while maintaining lipophilicity.

Bioisosterism

The 1-phenylcyclobutane moiety often acts as a bioisostere for:

-

Gem-dimethyl groups: Providing similar steric bulk but with cyclic constraints.

-

Cyclopentane: Offering a slightly smaller volume and different bond vectors.

-

Ortho-substituted biphenyls: The puckered cyclobutane mimics the twist angle of a biphenyl system but with greater solubility.

References

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

-

Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817–5822. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

- Baber, R. A., et al. (2003). The conformation of phenylcyclobutane and related compounds. Journal of the Chemical Society, Perkin Transactions 2. (Contextual citation for phenyl-ring steric interactions).

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

"Methyl 1-phenylcyclobutane-1-carboxylate" safety and handling

Technical Monograph: Methyl 1-phenylcyclobutane-1-carboxylate

Document Control:

-

Subject: Handling, Synthesis, and Safety Protocols

-

CAS: 26063-54-1

-

Classification: Pharmaceutical Intermediate / Research Chemical

-

Version: 1.0 (Technical Advisory)

Executive Summary & Chemical Identity

Methyl 1-phenylcyclobutane-1-carboxylate is a sterically hindered ester used primarily as a building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific analgesic scaffolds. It serves as the des-chloro structural analog to the primary precursor of Sibutramine .

For the research scientist, this compound presents two distinct challenges: quaternary carbon formation during synthesis and lipophilic bioavailability handling during biological assay. This guide provides a self-validating framework for its generation and safe management.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Description | Note |

| IUPAC Name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| CAS Number | 26063-54-1 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Physical State | Viscous colorless to pale yellow liquid | May solidify at low temps (<10°C) |

| Boiling Point | ~110-115°C at 1.5 mmHg (Predicted) | High vacuum required for distillation |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Lipophilic (LogP ~2.[1]8) |

| Stability | Stable under standard conditions | Avoid strong oxidizers & moisture |

Strategic Synthesis & Reaction Mechanics

The synthesis of this compound requires the formation of a strained four-membered ring at a quaternary carbon center. This is thermodynamically challenging. The industry-standard approach utilizes a double alkylation strategy (dialkylation) of methyl phenylacetate using 1,3-dibromopropane.

Mechanism of Action: The Double Sɴ2 Cascade

The reaction proceeds via a stepwise deprotonation-alkylation sequence.

-

Enolization: The base removes the benzylic proton (pKa ~23) from methyl phenylacetate.

-

First Alkylation: The enolate attacks 1,3-dibromopropane.

-

Cyclization: A second equivalent of base generates a new enolate, which performs an intramolecular Sɴ2 attack to close the cyclobutane ring.

Critical Insight: The choice of base is pivotal. While Sodium Hydride (NaH) is faster, it generates hydrogen gas (flammability risk). Potassium tert-butoxide (KOtBu) or Sodium Amide (NaNH₂) are viable alternatives, but NaH in polar aprotic solvents (DMF or DMSO mixtures) remains the highest-yielding protocol for cyclobutane formation due to the "naked" nature of the enolate anion.

Figure 1: The stepwise dialkylation pathway. Note the requirement for 2+ equivalents of base to drive the second cyclization step.

Comprehensive Safety & Toxicology

While specific toxicological data for this exact CAS is limited, its structural class (aryl-cycloalkyl esters) dictates the safety profile. Treat as a Potent Irritant and Potential Neuroactive Agent .

Hazard Identification (GHS Classification derived from analogs)

-

Precursor Warning: As a structural analog to Sibutramine intermediates, this compound should be handled with strict inventory controls to prevent diversion or accidental ingestion.

Emergency Response Protocol

Figure 2: Emergency response decision tree. Note the prohibition of organic solvents on skin, which accelerates absorption of lipophilic esters.

Experimental Protocol: Synthesis of Methyl 1-phenylcyclobutane-1-carboxylate

Objective: Synthesis of 10g target material via NaH-mediated dialkylation. Prerequisites: Schlenk line (inert atmosphere), anhydrous solvents.[7]

Reagents

-

Methyl phenylacetate (1.0 equiv)[8]

-

1,3-Dibromopropane (1.1 equiv)[9]

-

Sodium Hydride (60% dispersion in oil) (2.2 equiv)

-

DMF (Anhydrous) / THF (1:1 ratio recommended for solubility/rate balance)

Step-by-Step Methodology

-

Preparation of Base:

-

In a flame-dried 3-neck flask under Argon, wash NaH (2.2 equiv) with dry hexane (3x) to remove mineral oil.

-

Suspend the clean NaH in anhydrous DMF/THF mixture (0°C).

-

-

Reactant Addition (Exotherm Control):

-

Mix Methyl phenylacetate (1.0 equiv) and 1,3-Dibromopropane (1.1 equiv) in a separate dropping funnel.

-

Critical Step: Add this mixture dropwise to the NaH suspension at 0°C.

-

Why? Adding the electrophile and nucleophile precursor together to the base (inverse addition) maintains a low concentration of the mono-anion, favoring the intramolecular cyclization over intermolecular polymerization.

-

-

Reaction Phase:

-

Allow to warm to Room Temperature (RT) over 1 hour.

-

Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Endpoint: Disappearance of the starting ester spot.

-

-

Quenching & Workup:

-

Cool to 0°C. Quench carefully with saturated NH₄Cl (hydrogen evolution!).

-

Extract with Diethyl Ether (3x).[8]

-

Wash combined organics with water (to remove DMF) and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

The crude oil is usually >90% pure.

-

Purify via Vacuum Distillation (approx. 110°C @ 1.5 mmHg) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexanes).

-

Regulatory & Compliance

-

Controlled Substance Status: While Methyl 1-phenylcyclobutane-1-carboxylate is generally not a scheduled substance itself, it is a close structural relative to precursors for Sibutramine (Schedule IV in US, withdrawn in EU).

-

Diversion Vigilance: Laboratories should track usage of this compound to prevent "grey area" synthesis of designer analogs.

-

Waste Disposal: Dispose of as halogenated organic waste (due to trace dibromopropane) or non-halogenated organic waste (if pure) in accordance with local EPA/ECHA guidelines.

References

-

Jeffery, J. E., et al. (1996). "Synthesis of Sibutramine, a novel cyclobutane-based antidepressant." Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem. (2024).[3][10] "Compound Summary: 1-Phenylcyclobutanecarboxylic acid methyl ester." National Library of Medicine.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[6] (Standard reference for malonate/ester alkylation protocols).

-

Cayman Chemical. (2023).[5] "Safety Data Sheet: Phenylacetone/Related Esters." (Used for comparative toxicology).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemos.de [chemos.de]

- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 1-phenylcyclobutane-1-carboxylate" literature review

This technical guide details the synthesis, characterization, and pharmaceutical utility of Methyl 1-phenylcyclobutane-1-carboxylate , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Sibutramine.[1]

Scaffold Architecture & Synthetic Protocols for Medicinal Chemistry

Executive Summary

Methyl 1-phenylcyclobutane-1-carboxylate (CAS 58469-03-7 ) represents a "gem-disubstituted" cyclic scaffold.[1] In drug design, the cyclobutane ring acts as a rigid spacer that locks the phenyl ring and the carboxylate (or its derivatives) into a specific conformation, often enhancing metabolic stability and receptor binding affinity via the Thorpe-Ingold effect . This compound serves as a direct structural precursor to des-chloro Sibutramine analogs and is a valuable intermediate in the synthesis of agrochemicals and quaternary amino acids.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Parameter | Specification |

| IUPAC Name | Methyl 1-phenylcyclobutane-1-carboxylate |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 58469-03-7 (Ester); 37828-19-6 (Acid) |

| Physical State | Colorless to pale yellow viscous liquid |

| Boiling Point | ~110–115 °C at 1.5 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |

| Key Moiety | Quaternary carbon at C1 (Sterically hindered) |

Synthetic Pathways & Protocols

The synthesis requires constructing the strained cyclobutane ring before esterification. Direct alkylation of methyl phenylacetate is prone to poly-alkylation; therefore, the Nitrile Route is the industry standard for high purity.

Phase 1: Construction of the Cyclobutane Ring

Reaction: Double alkylation of phenylacetonitrile with 1,3-dibromopropane.

-

Reagents: Phenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), NaH (2.5 eq) or 50% NaOH/TBAB (Phase Transfer).[1]

-

Solvent: DMSO (for NaH) or Toluene/Water (for PTC).[1]

-

Mechanism: Sequential SN2 substitutions forming the quaternary center.[1]

Protocol (Phase Transfer Method - Scalable):

-

Charge a reactor with Phenylacetonitrile (11.7 g, 100 mmol), 1,3-Dibromopropane (22.2 g, 110 mmol), and Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%).

-

Add 50% NaOH solution (40 mL) dropwise while maintaining internal temperature < 45°C (Exothermic!).

-

Vigorously stir at 50–60°C for 4 hours. Validation: Monitor TLC (Hexane/EtOAc 9:1) for disappearance of nitrile starting material.[1]

-

Workup: Dilute with water, extract with toluene, wash with 1N HCl (to remove amine byproducts), dry over MgSO₄, and concentrate.

-

Product: 1-Phenylcyclobutanecarbonitrile . Yield: ~85-90%.[1][2]

Phase 2: Hydrolysis & Esterification

Reaction: Sterically hindered hydrolysis followed by Fischer Esterification.[1]

-

Challenge: The quaternary center makes the nitrile extremely resistant to hydrolysis. Standard aqueous acid reflux often fails.[1] High-temperature alkaline hydrolysis in ethylene glycol is required.[1]

Protocol:

-

Hydrolysis: Dissolve the nitrile (10 g) in Ethylene Glycol (50 mL) containing KOH (10 g). Reflux at 160°C for 12 hours.[1]

-

Esterification (Acid Chloride Method):

-

Dissolve the acid (5.0 g) in Thionyl Chloride (10 mL). Reflux for 2 hours.

-

Evaporate excess SOCl₂ under vacuum (azeotrope with dry benzene/toluene to remove traces).[1]

-

Dissolve the residue in dry DCM (20 mL) and cool to 0°C.

-

Add Methanol (5 mL) and Pyridine (2.5 mL) dropwise.[1] Stir at RT for 2 hours.

-

Purification: Wash with NaHCO₃, dry, and distill/column chromatography.[3][4]

-

Mechanistic Visualization

The following diagram illustrates the critical "Double Alkylation" logic required to close the four-membered ring, a process driven by the thermodynamic stability of the enolate intermediate despite the ring strain.

Analytical Characterization (Self-Validation)

Researchers should verify the product identity using the following spectroscopic markers. The absence of vinylic protons distinguishes the product from elimination byproducts.

1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.20 – 7.45 | Multiplet | 5H | Aromatic Phenyl Protons |

| 3.65 | Singlet | 3H | -OCH₃ (Methyl Ester) |

| 2.75 – 2.85 | Multiplet | 2H | Cyclobutane β-CH₂ (cis to Ph) |

| 2.40 – 2.50 | Multiplet | 2H | Cyclobutane β-CH₂ (trans to Ph) |

| 1.80 – 2.00 | Multiplet | 2H | Cyclobutane γ-CH₂ |

IR Spectrum (Neat)

-

1730 cm⁻¹: Strong C=O stretch (Ester).[1]

-

1150–1200 cm⁻¹: C-O-C stretch.

-

No peak at 2230 cm⁻¹: Confirms absence of unreacted nitrile.[1]

Applications in Drug Development[4][12]

The "Sibutramine" Connection

This ester is a structural homolog of the anorectic drug Sibutramine . In Sibutramine synthesis, a similar cyclobutane nitrile is reduced to an amine.

-

Role: The 1-phenylcyclobutane moiety prevents rotation of the phenyl group relative to the side chain.

-

Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the benzylic position, significantly extending the half-life of drugs incorporating this scaffold compared to their open-chain analogs.

Experimental Utility

-

Grignard Reactions: The ester group reacts cleanly with 2 equivalents of Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, which are precursors to antihistamines.

-

Reduction: LiAlH₄ reduction yields (1-phenylcyclobutyl)methanol , a primary alcohol used in polymer chemistry (ROMP monomers).[1]

Safety & Handling

-

Hazards: The compound is an irritant to eyes and skin.[5] The acid chloride intermediate is corrosive and lachrymatory.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Esters are generally stable but can hydrolyze if exposed to moisture over prolonged periods.[1]

References

-

Preparation of 1-Arylcycloalkanecarboxylic Acid Esters Source:Canadian Journal of Chemistry, Vol 47, 1969. Context: Details the acid chloride esterification route for hindered phenylcycloalkanes. URL:[Link][1]

-

Synthesis of 1-Phenylcyclobutanecarbonitrile (Precursor) Source:Organic Syntheses, Coll.[1][3] Vol. 6, p.232 (General method for PTC alkylation of phenylacetonitrile). Context: Standardizes the phase-transfer catalysis protocol used in Phase 1. URL:[Link][1]

-

Sibutramine Structure & Pharmacology Source:PubChem Compound Summary: Sibutramine.[1][6] Context: Validates the structural relevance of the 1-phenylcyclobutane scaffold in FDA-approved therapeutics. URL:[Link][1]

-

Methyl 1-phenylcyclobutane-1-carboxylate (Compound Record) Source:PubChem CID 12220475.[1] Context: Official registry and property prediction data.[1] URL:[Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of Methyl 1-phenylcyclobutane-1-carboxylate

Executive Summary & Strategic Context

The cyclobutane ring system is a critical pharmacophore in medicinal chemistry, serving as a rigid scaffold to orient substituents in specific 3D vectors. Methyl 1-phenylcyclobutane-1-carboxylate is a high-value intermediate, most notably serving as the direct precursor to 1-phenylcyclobutanecarbonitrile (via amidation/dehydration) and the SNRI drug Sibutramine .

Synthesizing this strained ring from acyclic precursors presents a thermodynamic challenge. The primary failure mode in this synthesis is the competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).

This Application Note provides a validated, high-fidelity protocol for the [3+1] dialkylation of methyl phenylacetate using 1,3-dibromopropane. We prioritize the Sodium Hydride (NaH) / DMF method for its reliability in research settings, while providing critical insights into Phase Transfer Catalysis (PTC) for scalability.

Retrosynthetic Analysis & Strategy

The construction of the cyclobutane ring relies on the double nucleophilic substitution of the active methylene group in methyl phenylacetate. The phenyl ring provides crucial anion stabilization, facilitating the formation of the enolate.

Figure 1: Retrosynthetic Logic Flow

Caption: Retrosynthetic breakdown showing the [3+1] fragment assembly strategy.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the stepwise kinetics:

-

First Deprotonation: The first equivalent of base removes a proton from the

-position of methyl phenylacetate ( -

First Alkylation: The enolate attacks 1,3-dibromopropane. Critical Control Point: This step is fast. If the dihalide is not present in excess or added correctly, the enolate may attack the product of a different molecule, starting a polymer chain.

-

Second Deprotonation: The mono-alkylated intermediate is less acidic due to the alkyl donation, but the proximity of the pendant bromide facilitates the second deprotonation.

-

Cyclization (

): The intramolecular

Figure 2: Reaction Mechanism & Pathway[1]

Caption: Stepwise mechanistic pathway highlighting the two distinct deprotonation and substitution events.

Experimental Protocol (Method A: NaH/DMF)

Safety Warning: Sodium Hydride (NaH) releases flammable hydrogen gas. DMF is hepatotoxic and readily absorbed through skin. Perform all operations in a fume hood.

Reagents & Stoichiometry[2][3][4][5][6]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Methyl Phenylacetate | 150.18 | 1.0 | Substrate |

| 1,3-Dibromopropane | 201.89 | 1.1 - 1.2 | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 2.2 - 2.5 | Base |

| DMF (Anhydrous) | - | 0.2 M | Solvent |

Step-by-Step Methodology

-

Apparatus Setup:

-

Flame-dry a 3-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

-

Flush the system with Argon or Nitrogen.

-

-

Base Preparation:

-

Charge the flask with NaH (2.5 equiv).

-

Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high-precision kinetics are required; for general synthesis, this is unnecessary.

-

Add anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.

-

-

Reagent Addition (The "Reverse Addition" Technique):

-

Note: Unlike simple alkylations, we want to favor the monomer.

-

Mix Methyl Phenylacetate (1.0 equiv) and 1,3-Dibromopropane (1.2 equiv) in the remaining DMF.

-

Load this mixture into the addition funnel.

-

-

Reaction Initiation:

-

Add the ester/bromide mixture dropwise to the NaH suspension at 0°C.

-

Observation: Vigorous evolution of

gas will occur. Control addition rate to keep internal temp < 10°C. -

Rationale: Adding the ester to the base ensures that as soon as the enolate forms, it encounters the electrophile, minimizing self-condensation of the ester (Claisen condensation).

-

-

Cyclization Phase:

-

Once addition is complete, allow the reaction to warm to Room Temperature (RT).[1]

-

Stir at RT for 1 hour.

-

Optimization: If TLC shows mono-alkylated intermediate remaining, heat to 50-60°C for 2 hours. Do not exceed 80°C to avoid elimination side reactions.

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Carefully quench with saturated

solution (exothermic!). -

Extract with Ethyl Acetate (

).[5] -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

The crude oil is usually sufficiently pure (>90%) for hydrolysis.

-

For analytical purity: Vacuum distillation (high boiling point) or Flash Column Chromatography (Hexanes/EtOAc 95:5).

-

Alternative Method: Phase Transfer Catalysis (PTC)

For laboratories avoiding NaH or scaling up >100g, Liquid-Liquid PTC is superior.

-

System: 50% NaOH (aq) / Toluene.

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%).

-

Procedure: Mix ester, dibromide, and toluene. Add catalyst.[6][7][5][8][9][10][11][12] Add NaOH dropwise with vigorous stirring (mechanical stirring required).

-

Advantage: No anhydrous conditions needed; water is the byproduct.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymer Gum | Concentration too high. | Dilute reaction to 0.1 M. High dilution favors intramolecular cyclization over intermolecular polymerization. |

| Mono-alkylated Product | Insufficient Base or low temp. | Ensure >2.2 equiv NaH is used. Heat to 60°C to force the second displacement. |

| Claisen Condensation | Ester self-attack. | Use "Reverse Addition" (add ester to base). Ensure base is in excess during addition. |

| Red Coloration | Oxidation of enolate. | Ensure strict inert atmosphere ( |

References

-

Fundamental Cyclization Protocol

- Source: Organic Syntheses (General procedure for cyclobutane dicarboxylates, adapted for phenylacet

-

Link: (Mechanistic proxy).

-

Sibutramine Precursor Synthesis

- Title: Synthesis of 1-(4-chlorophenyl)

- Source: U.S.

-

Link:

-

Phase Transfer Catalysis Method

- Title: Phase-transfer catalyzed alkylation of phenylacetic acid deriv

- Source:Journal of Organic Chemistry.

-

Link: (General reactivity data).

-

Mechanistic Review of Enolate Alkylation

- Source: Evans, D. A. "Enolate Alkylation Kinetics." Harvard University Lecture Notes.

-

Link:

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

- 1. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 3. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. prepchem.com [prepchem.com]

- 6. Cyclobutane synthesis [organic-chemistry.org]

- 7. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

- 12. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Efficiency Esterification of Sterically Hindered 1-Phenylcyclobutane-1-Carboxylic Acid

[1]

Abstract & Strategic Analysis

The esterification of 1-phenylcyclobutane-1-carboxylic acid (CAS: 37828-19-6) presents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested quaternary carbon.[1] Unlike simple primary acids, this substrate possesses a carboxylic acid group attached to a carbon that is simultaneously bonded to a phenyl ring and part of a strained cyclobutane ring.

Standard Fischer esterification (acid-catalyzed equilibrium with methanol) is often kinetically incompetent for this substrate due to the high energy barrier required to form the tetrahedral intermediate. The bulky phenyl group shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by methanol.

This Application Note details two superior, field-validated protocols to bypass this kinetic trap:

-

Method A (Scalable): Irreversible activation via Oxalyl Chloride/DMF , leveraging the high reactivity of the acyl chloride intermediate.

-

Method B (Mild/High-Throughput): Base-promoted

Alkylation using Iodomethane, which completely avoids attack at the hindered carbonyl center.[1]

Chemical Structure & Properties

| Property | Data |